
Properdin
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Properdin, also known as this compound, is a useful research compound. Its molecular formula is C18H20O2. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Key Research Findings
-
Role in Inflammation and Disease :
- Properdin is essential for maintaining complement activity during inflammatory responses. Studies have shown that this compound-deficient mice exhibit reduced inflammation and tissue damage in models of arthritis and asthma .
- In kidney diseases, this compound has been identified as a potential therapeutic target for conditions like C3 glomerulopathy and atypical hemolytic uremic syndrome (aHUS) due to its role in complement-mediated damage .
-
Therapeutic Applications :
- This compound's function as a complement regulator opens avenues for developing therapies targeting complement components. Inhibiting this compound may provide benefits in conditions where excessive complement activation is detrimental, such as autoimmune diseases and transplant rejection .
- Conversely, enhancing this compound activity could be beneficial in infections where a robust immune response is necessary .
-
Case Studies :
- A study on age-related macular degeneration (AMD) found that this compound was present in half of the choroidal neovascular membranes from AMD patients. Patients with this compound-positive membranes exhibited poorer visual acuity outcomes compared to those with negative membranes .
- Research involving heart transplantation indicated that higher levels of this compound transcripts correlate with increased rejection rates, suggesting its role as a biomarker for transplant outcomes .
Comparative Data Table
Q & A
Q. What is the primary molecular mechanism by which properdin stabilizes the alternative pathway C3 convertase (C3bBb)?
This compound stabilizes C3bBb by binding to surface-bound C3b and facilitating a conformational change in Factor B, extending the convertase's half-life. Key methodologies to study this include:
- Serum depletion assays : Using this compound-depleted serum to observe reduced convertase activity, then restoring activity with purified this compound .
- Surface plasmon resonance (SPR) : Quantifying binding kinetics between this compound and C3b in real-time .
- Cryo-electron microscopy : Visualizing the spatial arrangement of this compound within the C3bBb complex .
Basic question focusing on foundational mechanisms.
Q. How can researchers experimentally distinguish between C3-dependent vs. C3-independent this compound binding to pathogen surfaces?
This requires controlled models to isolate C3's role:
- C3 inhibition : Use compstatin (Cp40) to block C3 activation in serum; observe this compound binding via flow cytometry. Evidence shows this compound binding to Neisseria meningitidis and endothelial cells is abolished under C3 inhibition .
- Purified this compound in buffer : Apply this compound alone to surfaces (e.g., zymosan) and compare binding to serum-treated samples. No binding occurs without prior C3b deposition .
- Knockout models : Use C3-deficient serum or cell lines to confirm dependency .
Advanced question addressing experimental design for resolving controversies.
Q. What structural features of this compound enable its oligomeric state and interaction with complement components?
This compound’s thrombospondin type 1 repeat (TSR) domains form a cyclic oligomer through N- and C-terminal interactions. Key methods include:
- X-ray crystallography : Resolving the tryptophan C-mannosylation in TSR domains critical for stabilizing C3b binding .
- Monomerized this compound variants : Co-expressing N- and C-terminal fragments to study domain-specific roles in convertase stabilization .
- Hydrogen-deuterium exchange mass spectrometry (HDX-MS) : Mapping conformational changes upon C3b binding .
Advanced structural biology focus.
Q. How do conflicting findings about this compound’s role as a pattern recognition molecule (PRM) arise, and how can they be reconciled?
Discrepancies stem from experimental conditions:
- Aggregation artifacts : Non-physiological aggregates in purified this compound preparations may mimic PRM behavior. Use size-exclusion chromatography to validate native oligomeric states .
- Timing of C3 inhibition : this compound binding in vivo is secondary to C3b deposition. Real-time imaging (e.g., fluorescence microscopy) in serum with active C3 can clarify sequence .
- Pathogen-specific factors : Some pathogens (e.g., E. coli) may expose cryptic C3b-binding sites. Use genetic knockouts of pathogen surface proteins to isolate this compound’s role .
Methodological focus on resolving data contradictions.
Q. What are the implications of this compound’s oligomeric plasticity for designing complement-targeted therapies?
This compound’s cyclic oligomers enhance avidity for C3b. Therapeutic strategies include:
- Monomeric inhibitors : Design small molecules targeting TSR domains to prevent oligomerization and convertase stabilization .
- Antibody epitope mapping : Use cryo-EM to identify neutralizing epitopes in this compound’s C3b-binding regions .
- Gene silencing : siRNA or CRISPR-Cas9 in disease models (e.g., atypical hemolytic uremic syndrome) to assess therapeutic potential .
Advanced translational research question.
Q. How should researchers model this compound’s role in renal complement-mediated diseases in vitro?
- Primary cell co-cultures : Use human proximal tubular epithelial cells (HPTECs) exposed to this compound-rich serum, measuring C5a and membrane attack complex (MAC) deposition via ELISA .
- Urinary this compound quantification : Develop ELISA or mass spectrometry assays to correlate this compound levels with disease progression in patient cohorts .
- Murine models : Compare outcomes in this compound-deficient vs. wild-type mice with induced nephritis .
Methodological focus on disease modeling.
Q. What controls are essential when quantifying this compound in serum or tissue samples?
- Pre-analytical factors : Avoid repeated freeze-thaw cycles, which disrupt this compound oligomers. Use protease inhibitors during sample collection .
- Standardization : Calibrate assays against WHO reference materials for complement factors.
- Cross-reactivity checks : Validate antibodies against this compound isoforms (e.g., TSR4 vs. TSR6 domains) via western blot .
Basic methodological rigor.
Q. How can computational tools enhance understanding of this compound’s dynamic interactions?
- Molecular dynamics (MD) simulations : Model conformational changes in TSR domains upon C3b binding .
- Network analysis : Identify protein-protein interaction hubs in the complement cascade using STRING or BioGRID databases .
- Machine learning : Train models on cryo-EM datasets to predict this compound binding sites on pathogen surfaces .
Advanced interdisciplinary approach.
Properties
CAS No. |
11016-39-0 |
---|---|
Molecular Formula |
C18H20O2 |
Molecular Weight |
0 |
Synonyms |
complement factor P |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.